molecular formula C12H16ClNO B311860 N-(5-chloro-2-methylphenyl)pentanamide

N-(5-chloro-2-methylphenyl)pentanamide

Cat. No.: B311860
M. Wt: 225.71 g/mol
InChI Key: CJOJKAWTJGGECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-methylphenyl)pentanamide is an amide derivative characterized by a pentanamide backbone (CH₃(CH₂)₃CONH-) linked to a 5-chloro-2-methylphenyl group. The chloro and methyl substituents on the aromatic ring influence its electronic, steric, and solubility properties, which are critical for biological interactions.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)pentanamide

InChI

InChI=1S/C12H16ClNO/c1-3-4-5-12(15)14-11-8-10(13)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

CJOJKAWTJGGECT-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=CC(=C1)Cl)C

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

  • Structure : Features a 4-methoxyphenyl substituent.
  • Biological Activity :
    • Exhibits potent anthelmintic activity against Toxocara canis larvae (L3), comparable to albendazole. It shows time- and concentration-dependent lethality, achieving 100% larval mortality at 72 hours .
    • Lower cytotoxicity than albendazole in human and animal cell lines, making it a safer candidate for parasitic infections .
  • Physicochemical Properties :
    • Computed drug-likeness parameters (Lipinski’s rules, synthetic accessibility score = 1.34) suggest favorable pharmacokinetics and ease of synthesis .
    • Predicted blood-brain barrier permeability and CYP1A2 inhibition .

5-Chloro-N-(2-Nitrophenyl)Pentanamide

  • Structure : Contains a 2-nitrophenyl group.
  • Properties: Molecular weight: 295.32 g/mol (C₁₃H₁₃NO₅S) .

5-Chloro-N-(2-Phenylphenyl)Pentanamide

  • Structure : Biphenyl substituent at the 2-position.
  • Properties: Molecular weight: 287.78 g/mol (C₁₇H₁₈ClNO) . The biphenyl group increases lipophilicity, which may enhance membrane permeability but could also affect metabolic stability.

N-(5-Chloro-2-Methylphenyl)-2-Cyanoacetamide

  • Structure: Replaces the pentanamide chain with a cyanoacetamide group.
  • Properties: Molecular weight: 208.65 g/mol (C₁₀H₉ClN₂O) . The cyano group introduces strong electron-withdrawing effects, altering reactivity compared to pentanamide derivatives.

Key Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity Physicochemical Highlights Reference
This compound 5-Chloro-2-methylphenyl 224.73* Not explicitly reported Predicted high lipophilicity -
N-(4-Methoxyphenyl)pentanamide 4-Methoxyphenyl 207.26* Anthelmintic (L3 larval mortality) Low cytotoxicity, BBB permeability
5-Chloro-N-(2-nitrophenyl)pentanamide 2-Nitrophenyl 295.32 Not reported High electrophilicity
5-Chloro-N-(2-phenylphenyl)pentanamide 2-Biphenyl 287.78 Not reported Enhanced lipophilicity
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide 5-Chloro-2-methylphenyl + cyano 208.65 Not reported Electron-withdrawing substituent

*Calculated based on molecular formulas.

Research Findings and Trends

  • Substituent Impact: Electron-Donating Groups (e.g., methoxy): Improve solubility and reduce cytotoxicity (e.g., N-(4-methoxyphenyl)pentanamide) . Electron-Withdrawing Groups (e.g., nitro, cyano): May enhance reactivity but increase metabolic instability .
  • Biological Activity :

    • Anthelmintic activity correlates with the balance between lipophilicity and polar surface area, as seen in N-(4-methoxyphenyl)pentanamide’s efficacy .

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